
Cytidine, 2',3'-didehydro-2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is part of a class of nucleoside analogs that have been extensively studied for their antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). These analogs are designed to interfere with viral replication by incorporating into the viral DNA or RNA, thereby inhibiting the action of viral enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-didehydro-2’,3’-dideoxy nucleosides typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, which are subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.
Industrial Production Methods
Industrial production of these nucleoside analogs often involves large-scale synthesis using similar radical deoxygenation techniques. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Enzymatic methods, such as the use of adenosine deaminase, are also employed to transform intermediate compounds into the desired nucleoside analogs .
化学反应分析
Types of Reactions
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Used to remove specific functional groups or to convert the compound into a different analog.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance antiviral activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions are typically other nucleoside analogs with modified antiviral properties.
科学研究应用
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated as a potential treatment for HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
作用机制
The compound exerts its effects by incorporating into the viral DNA or RNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses like HIV . The compound’s unique structure allows it to bind effectively to these enzymes, inhibiting their activity and thereby halting viral replication.
相似化合物的比较
Similar Compounds
Stavudine (d4T): Another 2’,3’-didehydro-2’,3’-dideoxy nucleoside analog with similar antiviral properties.
Zalcitabine (ddC): A 2’,3’-dideoxycytidine analog used in the treatment of HIV.
Didanosine (ddI): A 2’,3’-dideoxyinosine analog with potent antiviral activity.
Uniqueness
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific modifications at the 5’ position, which enhance its stability and antiviral activity. These modifications also reduce cytotoxicity, making it a more favorable candidate for therapeutic use .
属性
CAS 编号 |
140132-55-4 |
|---|---|
分子式 |
C10H14N3O5P |
分子量 |
287.21 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H14N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h2-5,7,9H,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChI 键 |
SUTNQSIFXLSINU-IONNQARKSA-N |
手性 SMILES |
CP(=O)(O)OC[C@@H]1C=C[C@@H](O1)N2C=CC(=NC2=O)N |
规范 SMILES |
CP(=O)(O)OCC1C=CC(O1)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


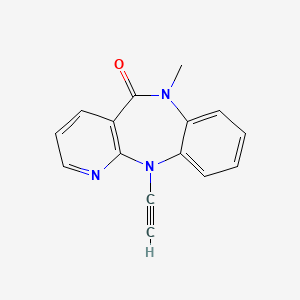

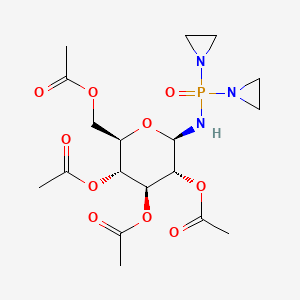



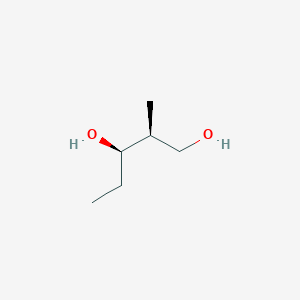

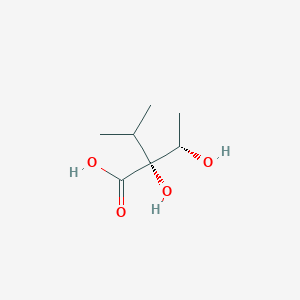
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
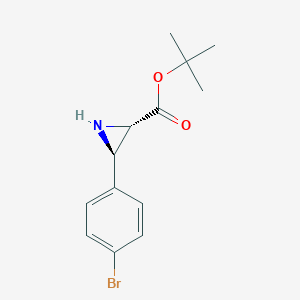
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
